4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS: 1105045-84-8) is a synthetic amino acid derivative featuring a benzyloxy group at the C4 position, a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine at C2, and a carboxylic acid terminus. Its molecular formula is C₂₆H₂₃NO₆ (MW: 445.46 g/mol) . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Synthetic Route Overview
The synthesis generally involves the following key steps:
- Protection of amino groups : Introduction of Fmoc and Cbz groups onto the amino functionalities of a suitable precursor amino acid.
- Introduction of benzyloxy group : Via benzylation of the hydroxyl or amino groups.
- Carboxyl group functionalization : Ensuring the terminal carboxyl group is appropriately protected or activated for peptide coupling.
Stepwise Synthetic Strategies
Starting Material Selection
The synthesis begins with a suitable amino acid precursor, such as butanoic acid or derivatives like L-asparagine , depending on the desired functionalization pattern. The precursor must possess free amino and carboxyl groups for subsequent protection steps.
Protection of Amino Groups
Fmoc Protection : The amino group is protected with Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) in the presence of a base like sodium carbonate or sodium bicarbonate, typically in a solvent such as dimethylformamide (DMF) or dioxane. The reaction proceeds via nucleophilic attack on the Fmoc chloride, forming a carbamate linkage.
Cbz Protection : The side chain amino group (or other amino functionalities) is protected with benzyloxycarbonyl chloride in the presence of a base, often in solvents like DCM or THF, under controlled conditions to prevent overreaction.
Benzylation of Hydroxyl Groups
- The benzyloxy group is introduced by benzylation of hydroxyl groups, typically through nucleophilic substitution using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride, facilitating the formation of the benzyloxy moiety.
Carboxyl Functionalization
- The terminal carboxyl group is either left free or protected as an ester (e.g., methyl or tert-butyl ester) to prevent undesired reactions during protection steps. Esterification can be achieved via Fischer esterification using methanol and acid catalysts or through carbodiimide-mediated coupling.
Industrial Scale Synthesis
Large-scale production employs automated peptide synthesizers, which streamline the repetitive protection and coupling steps. High-purity reagents, rigorous control of reaction conditions (temperature, pH), and purification via chromatography ensure high-quality output suitable for pharmaceutical applications.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Fmoc protection | Fmoc chloride, Na2CO3 | Room temperature, DMF or Dioxane | Protect amino group for peptide synthesis |
| Cbz protection | Cbz-Cl, NaHCO3 | Room temperature, DCM or THF | Protect side chain amino group |
| Benzylation | Benzyl bromide or chloride, K2CO3 | Reflux in acetone or DMF | Introduce benzyloxy group |
| Esterification | Methanol, H2SO4 or DCC | Reflux | Protect carboxyl group as ester |
Chemical Reactions Analysis
Protection Reactions
- Fmoc Protection : Nucleophilic attack of amino group on Fmoc chloride, forming a carbamate linkage.
- Cbz Protection : Similar nucleophilic attack on benzyloxycarbonyl chloride, providing side chain protection.
- Benzylation : Alkylation of hydroxyl groups with benzyl halides, forming benzyloxy groups.
Deprotection Steps
- Fmoc Removal : Base-catalyzed removal using piperidine in DMF.
- Cbz Removal : Hydrogenation with palladium on carbon under hydrogen atmosphere.
- Ester Hydrolysis : Acidic or basic hydrolysis to revert esters to acids if necessary.
Research Findings and Optimization
Research indicates that protecting group stability and selectivity are critical. Fmoc groups are favored for their base-labile nature, allowing mild deprotection conditions compatible with other protecting groups. Benzyl groups are stable under basic conditions but are cleaved via catalytic hydrogenation, providing orthogonal protection strategies.
Yield and Purity
Optimized conditions yield high-purity protected amino acids with yields typically exceeding 80%. Purification often involves column chromatography or recrystallization, ensuring suitability for subsequent peptide coupling.
Reaction Efficiency
Ultrasound-assisted synthesis has been explored to improve reaction kinetics and yields, especially in benzylation and protection steps, reducing reaction times and increasing efficiency.
Chemical Reactions Analysis
Key Reaction Types
-
Coupling Reactions : Utilize DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) as activating agents for carboxylic acids, facilitating amide bond formation .
-
Protecting Group Removal :
Reaction Mechanism for Amide Bond Formation
The synthesis of amide bonds typically proceeds via a two-step activation-deprotonation mechanism :
-
Activation : A carboxylic acid reacts with DCC to form an active intermediate (e.g., an O-acylisourea).
-
Deprotonation and Amide Formation : The activated carboxylic acid reacts with an amine to form the amide bond, releasing byproducts like dicyclohexylurea .
Structural Analysis and Functional Groups
| Functional Group | Role | Reactivity |
|---|---|---|
| Fmoc (9-fluorenylmethoxy) | Protects the amino group; cleaved under mild acidic conditions. | Stable under basic conditions; sensitive to nucleophilic attack under acidic. |
| Cbz (Benzyloxycarbonyl) | Protects secondary amines; removed via catalytic hydrogenation. | Resistant to acidic conditions; susceptible to reductive cleavage. |
| Carboxylic Acid | Terminal group for coupling reactions; undergoes esterification. | Reacts with activating agents (e.g., DCC) to form active intermediates. |
Coupling Agents and Activators
Deprotection Protocols
Biological Interactions
Preliminary studies suggest potential interactions with enzymes or receptors, though specific targets remain undefined. The compound’s dual amino groups may enable multivalent binding or covalent modification of biomolecules .
Comparison with Analogous Compounds
Challenges and Considerations
-
Stability : Fmoc groups are sensitive to strong bases; requires careful pH control during synthesis .
-
Selectivity : Deprotection of Cbz groups requires harsher conditions (e.g., hydrogenation), which may affect sensitive functional groups .
-
Purification : Multi-step syntheses demand rigorous chromatographic purification (e.g., flash chromatography) to isolate pure products .
This compound’s synthesis and reactivity highlight the importance of protecting groups and coupling strategies in constructing complex amino acid derivatives for biomedical applications.
Scientific Research Applications
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(phenylmethyl) ester, is a chemical compound with the molecular formula C26H23NO6 . It has a molecular weight of 445.46 . The compound is also referred to as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoic acid .
Here's an overview of its applications based on the search results:
Scientific Research Applications
- Synthesis of Target Compounds L-Aspartic acid, with different protective groups, can undergo esterification or a condensation reaction with compounds having hydroxyl, amino, and carboxyl as end groups, leading to the synthesis of various compounds .
- Anti-Liver Fibrosis Research Some compounds synthesized using L-aspartic acid derivatives have demonstrated significant inhibitory rates against liver fibrosis, outperforming EGCG and L-Asp in in vitro activity evaluation . For example, compounds demonstrated superior inhibitory rates of 66.72% to 97.44%, significantly outperforming EGCG (36.46 ± 4.64%) and L-Asp (11.33 ± 0.35%) .
- Solid-Phase Synthesis of β-Peptides N-Fmoc-protected β-amino acids, are utilized in the synthesis of β-oligopeptides on solid support .
- Building Blocks for Peptides: Fmoc-protected amino acids, including derivatives of aspartic acid, are essential for the synthesis of peptides . The "Fmoc" (9H-fluoren-9-ylmethoxy)carbonyl group serves as a protecting group during peptide synthesis .
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group serves as a protecting group for the hydroxyl group, ensuring the integrity of the peptide chain during synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s analogs differ in substituents at C2, C4, or the amino acid backbone. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophobicity : The benzyloxy group in the target compound increases logP compared to methoxy or free amine analogs, impacting membrane permeability .
- Solubility: Hydrochloride salts (e.g., 4-aminobutanoic acid derivative) exhibit enhanced aqueous solubility, critical for biological assays .
- Stability: Benzyl ethers are stable under acidic conditions but cleavable via hydrogenolysis, whereas methoxy groups require harsher conditions .
Biological Activity
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known by its CAS number 1105045-84-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23NO6
- Molecular Weight : 445.46 g/mol
- CAS Number : 1105045-84-8
Synthesis
The synthesis of this compound typically involves the reaction of various amino acids with protective groups, such as the fluorenylmethoxycarbonyl (Fmoc) group. The synthesis process can be optimized using microwave irradiation techniques to improve yields and reduce reaction times .
Antifibrotic Properties
Recent studies have highlighted the antifibrotic properties of derivatives of aspartic acid, including this compound. The research indicates that certain derivatives exhibit significant inhibition rates against liver fibrosis markers such as COL1A1, fibronectin, and α-SMA. For instance, compounds derived from aspartic acid have shown inhibition rates ranging from 66.72% to 97.44% , outperforming traditional treatments like EGCG .
The proposed mechanism for the antifibrotic activity involves modulation of the IKKβ-NF-κB signaling pathway. In vitro studies demonstrated that treatment with this compound reduced the activation of LX-2 cells (a model for hepatic stellate cells) in a dose-dependent manner. This reduction correlates with decreased expression of fibrosis-related proteins and mRNA levels following stimulation with TGFβ1 .
Case Studies
- In Vitro Efficacy Against Liver Fibrosis :
- Comparative Analysis with Other Compounds :
Data Summary Table
| Compound Name | CAS Number | Molecular Formula | Activity Type | Inhibition Rate (%) |
|---|---|---|---|---|
| This compound | 1105045-84-8 | C26H23NO6 | Antifibrotic | 66.72 - 97.44 |
| EGCG | N/A | N/A | Antifibrotic | 36.46 |
| L-Asp | N/A | N/A | Antifibrotic | 11.33 |
Q & A
Q. What is the role of the Fmoc group in the synthesis of this compound, and how does it influence peptide coupling efficiency?
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., benzyloxy) allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This enables stepwise elongation of peptide chains while preserving acid-sensitive side chains. Post-synthesis, the Fmoc group is removed without disrupting the benzyloxy or carboxylic acid moieties . Coupling efficiency is monitored via Kaiser tests or UV absorbance at 301 nm (characteristic Fmoc absorption) .
Q. How can researchers confirm the stereochemical purity of this compound after synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) enhance resolution. Circular dichroism (CD) spectroscopy at 265–280 nm can further validate enantiomeric excess by detecting Fmoc-related Cotton effects .
Q. What safety precautions are critical when handling this compound in the lab?
Referencing safety data sheets (SDS), the compound is classified for acute toxicity (Category 4, oral/dermal/inhalation). Key precautions:
- Use fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles).
- Avoid incompatible materials: strong acids/bases (risk of Fmoc cleavage or benzyloxy hydrolysis) and open flames (combustion releases toxic fumes like nitrogen oxides) .
Advanced Research Questions
Q. What synthetic strategies improve the yield of this compound in microwave-assisted reactions?
Microwave irradiation (100–150°C, 50–100 W) reduces reaction times from hours to minutes. For example, coupling the benzyloxy and Fmoc-protected intermediates in DMF with HATU/DIPEA achieves >85% yield in 10 minutes versus 6 hours conventionally. Solvent-free conditions under ultrasound (40 kHz, 30°C) also enhance atom economy, particularly for esterification steps .
Q. How do fluorinated analogs of this compound (e.g., 3,5-difluorophenyl derivatives) affect bioactivity?
Fluorination at the phenyl ring (e.g., 3,5-difluoro substitution) increases metabolic stability and enhances binding to hydrophobic enzyme pockets. In vitro assays show a 2.3-fold increase in inhibition potency against serine proteases compared to non-fluorinated analogs. This is attributed to fluorine’s electronegativity and hydrophobic volume, which optimize π-π stacking and van der Waals interactions .
Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved?
Contradictions arise from the compound’s amphiphilic nature: the benzyloxy group confers lipid solubility (logP ≈ 2.8), while the carboxylic acid enhances aqueous solubility at pH > 5. Use dynamic light scattering (DLS) to assess aggregation in buffer solutions. For cell-based assays, pre-dissolve in DMSO (≤5% v/v) and dilute in PBS with 0.01% Tween-20 to prevent precipitation .
Q. Which analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?
- NMR spectroscopy : Monitor degradation via disappearance of Fmoc protons (δ 7.2–7.8 ppm) in PBS (pH 7.4, 37°C).
- LC-MS : Detect hydrolyzed byproducts (e.g., free amine at m/z ~220) with a C18 column and 0.1% formic acid gradient.
- FT-IR : Track carbonyl stretching (C=O at 1720 cm⁻¹ for Fmoc; 1690 cm⁻¹ for carboxylic acid) to confirm structural integrity .
Q. What reaction conditions prevent racemization during coupling of the Fmoc-protected amino group?
Use low temperatures (0–4°C) and coupling agents like HOBt/EDC, which minimize base-induced racemization. For sensitive residues, employ Oxyma Pure/DIC systems, reducing racemization to <0.5% compared to 2–5% with HATU .
Q. How does the benzyloxy group influence the compound’s interaction with lipid membranes?
Surface plasmon resonance (SPR) studies show benzyloxy increases membrane partitioning (Kp ≈ 12.5 in POPC bilayers) due to hydrophobic interactions. Fluorescence anisotropy using DPH probes confirms enhanced membrane rigidity, suggesting potential for targeted drug delivery .
Q. What in vitro assays are recommended for evaluating this compound’s biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
